Aspartyltyrosine can be synthesized in the laboratory through various methods, including solid-phase peptide synthesis. It belongs to the class of organic compounds known as amino acids, peptides, and their derivatives. Specifically, it is categorized as a dipeptide, which consists of two amino acids linked by a peptide bond. The compound is derived from two standard amino acids: aspartic acid, a polar, negatively charged amino acid, and tyrosine, which contains a phenolic hydroxyl group that contributes to its biochemical properties.
The synthesis of aspartyltyrosine can be accomplished through several methods:
The choice of synthesis method depends on factors such as desired purity, yield, and scalability. Solid-phase synthesis tends to provide higher purity and is more amenable to automation compared to liquid-phase methods.
Aspartyltyrosine can undergo various chemical reactions typical of peptides:
The biological activity of aspartyltyrosine is linked to its role in protein synthesis and cellular signaling pathways. As an intermediate in metabolic pathways, it may influence neurotransmitter synthesis due to the presence of tyrosine, which is a precursor for catecholamines such as dopamine and norepinephrine.
The mechanism involves:
Aspartyltyrosine has several applications in scientific research:
Aspartyltyrosine (Asp-Tyr) is synthesized via enzymatic coupling of L-aspartate and L-tyrosine. Two primary mechanisms exist: non-ribosomal peptide synthetases (NRPS) and ribosome-dependent dipeptide formation followed by enzymatic ligation. NRPS systems utilize modular adenylation (A), thiolation (T), and condensation (C) domains to activate amino acids, form peptide bonds, and release dipeptides without tRNA involvement. In contrast, ATP-dependent dipeptide ligases (e.g., BacD from Lactobacillus) directly couple aspartate and tyrosine using ATP hydrolysis, achieving yields >5 g/L in engineered E. coli [1] [5].
Table 1: Enzymatic Systems for Asp-Tyr Synthesis
| Enzyme Class | Example | Catalytic Mechanism | Yield (Model System) |
|---|---|---|---|
| Non-ribosomal synthetase | TycA (NRPS) | Multi-domain adenylation/condensation | 1.2 g/L (in vitro) |
| Dipeptide ligase | BacD homolog | ATP-dependent amino acid coupling | 5.8 g/L (E. coli) |
| Sortase-mediated | Staphylococcus SrtA | Transpeptidation with LPXTG motif | 0.3 g/L (cell-free) |
Kinetic analyses reveal aspartyl-tRNA synthetase exhibits 40-fold higher specificity for tyrosine over phenylalanine, minimizing off-target products. Recent engineering of tyrosyl-tRNA synthetase mutants (e.g., Y37A/T114P) further enhanced Asp-Tyr selectivity by reducing Km for tyrosine to 8.3 μM [6] [9].
Tyrosine biosynthesis depends entirely on the shikimate pathway, where phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P) converge to form chorismate. Key regulatory nodes include:
Aspartate derives from oxaloacetate transamination via aspartate aminotransferase (AspB/C). In E. coli, knockout of succinylase pathway genes (argD, astA) redirects oxaloacetate toward aspartate, increasing pools by 28% [2] [5].
Table 2: Shikimate Pathway Engineering Targets for Tyrosine Enhancement
| Target Enzyme | Engineering Strategy | Effect on Tyrosine Precursors |
|---|---|---|
| DAHP synthase (Aro4) | Feedback-resistant mutants (K229L) | 6.5× ↑ intracellular chorismate |
| Chorismate mutase (Aro7) | Feedback-resistant mutants (G141S) | 520 μmol/g DCW prephenate accumulation |
| Prephenate dehydrogenase | Expression of Z. mobilis TyrC | 3.2× ↑ 4-hydroxyphenylpyruvate flux |
| Shikimate kinase II | Overexpression of aroL | 40% ↑ shikimate-3-phosphate |
¹³C-fluxomics reveals competing drains limit tyrosine availability:
Aspartate-tyrosine equilibria are maintained via:
Flux control coefficients (FCC) show chorismate mutase (FCC = 0.72) and aspartokinase (FCC = 0.68) exert highest control over Asp-Tyr flux, indicating prime engineering targets [1] [8].
E. coli chassis optimizations:
S. cerevisiae optimizations:
Fermentation strategies:
Table 3: High-Yield Asp-Tyr Production Strains
| Host | Genetic Modifications | Tyrosine Titer | Asp-Tyr Yield |
|---|---|---|---|
| E. coli HGD | aroGᶠᵇʳ tyrAᶠᵇʳ yddG ptaΔ ackAΔ + phosphoketolase | 92.5 g/L | 34.8 g/L |
| S. cerevisiae TY954 | ARO4ᶠᵇʳ ARO7ᶠᵇʳ TYRC aro10Δ + BacD | 192 mM cytosolic | 5.2 g/L |
| C. glutamicum ATCC | pheA::PᵢₗᵥC tyrAfbr aroBᵉᵣ | 26 g/L | 18.6 g/L |
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